4-((2,5-Dimethylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide
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Overview
Description
4-((2,5-Dimethylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide is a complex organic compound that features a thiazepane ring, a thiophene group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-Dimethylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylbenzenesulfonyl chloride with a thiophene derivative under controlled conditions to form the sulfonyl-thiophene intermediate. This intermediate is then subjected to cyclization with a thiazepane precursor in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-((2,5-Dimethylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and reduced sulfides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((2,5-Dimethylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-((2,5-Dimethylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The thiophene and thiazepane rings may also interact with biological membranes, affecting their function and integrity.
Comparison with Similar Compounds
Similar Compounds
4-((2,5-Dimethylphenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide: Lacks the thiophene group, which may affect its biological activity.
7-(Thiophen-2-yl)-1,4-thiazepane 1,1-dioxide: Lacks the sulfonyl group, which may reduce its potential interactions with proteins.
4-((2,5-Dimethylphenyl)sulfonyl)-1,4-thiazepane: Lacks the dioxide group, which may alter its chemical reactivity.
Uniqueness
4-((2,5-Dimethylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide is unique due to the combination of its sulfonyl, thiophene, and thiazepane groups. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2,5-dimethylphenyl)sulfonyl-7-thiophen-2-yl-1,4-thiazepane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S3/c1-13-5-6-14(2)17(12-13)25(21,22)18-8-7-16(15-4-3-10-23-15)24(19,20)11-9-18/h3-6,10,12,16H,7-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUENGJDABXKQRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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